



Application Notes and Protocols for In Vivo Efficacy Assessment of K783-0308

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Compound of Interest		
Compound Name:	K783-0308	
Cat. No.:	B12415520	Get Quote

Introduction

K783-0308 is a novel, preclinical dual inhibitor of Fms-like tyrosine kinase 3 (FLT3) and MAP kinase-interacting serine/threonine-protein kinase 2 (MNK2).[1] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2][3] [4] The MNK2 pathway is also implicated in the proliferation and survival of leukemic cells.[5][6] [7] By targeting both pathways, K783-0308 presents a promising therapeutic strategy for AML.

These application notes provide detailed protocols for the in vivo assessment of **K783-0308** efficacy in preclinical models of AML, focusing on non-invasive imaging techniques. As **K783-0308** is a therapeutic compound in the preclinical phase of development, the term "post-operative imaging" is not applicable. Instead, these protocols detail methods for monitoring treatment response and tumor burden in living animal models.

Quantitative Data Summary

The following tables represent hypothetical data from preclinical studies evaluating the efficacy of **K783-0308** in an AML mouse model.

Table 1: In Vivo Bioluminescence Imaging of AML Tumor Burden



Treatment Group	Day 7 (Photons/sec)	Day 14 (Photons/sec)	Day 21 (Photons/sec)	Day 28 (Photons/sec)
Vehicle Control	1.5 x 10 ⁶	8.2 x 10 ⁷	4.5 x 10 ⁸	1.2 x 10 ⁹
K783-0308 (10 mg/kg)	1.4 x 10 ⁶	2.1 x 10 ⁷	9.8 x 10 ⁷	3.5 x 10 ⁸
K783-0308 (25 mg/kg)	1.6 x 10 ⁶	9.5 x 10 ⁶	3.2 x 10 ⁷	8.9 x 10 ⁷

Table 2: 18F-FLT PET Imaging for Assessment of Proliferation

Treatment Group	Baseline (Mean SUV)	Post-Treatment (Mean SUV)	Percent Change
Vehicle Control	3.8	4.1	+7.9%
K783-0308 (25 mg/kg)	3.9	1.5	-61.5%

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment using Bioluminescence Imaging (BLI)

This protocol describes the use of BLI to monitor the anti-leukemic activity of **K783-0308** in a disseminated AML mouse model.[1][8][9]

1. Cell Line Preparation:

- Use a human AML cell line (e.g., MV-4-11, MOLM-13) that expresses a mutant FLT3.
- Transduce the cells with a lentiviral vector encoding firefly luciferase (ffluc) and a selection marker (e.g., GFP).[10]
- Select for a stable, high-expressing luciferase cell line.

2. Animal Model:

- Use immunodeficient mice (e.g., NSG or NOD/SCID).[10]
- Inject 1 x 10⁶ luciferase-expressing AML cells in 100 μL of sterile PBS via the tail vein.[10]



3. Treatment Protocol:

- Allow the leukemia to establish for 5-7 days post-injection. Confirm engraftment with baseline BLI.
- Randomize mice into treatment groups (e.g., vehicle control, **K783-0308** at various doses).
- Administer K783-0308 or vehicle daily via the appropriate route (e.g., oral gavage, intraperitoneal injection).

4. Bioluminescence Imaging:

- Image the mice weekly to monitor tumor burden.[10][11]
- Anesthetize the mice using isoflurane.
- Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[10]
- Wait 5-10 minutes for the substrate to distribute.[10]
- Place the mice in an in vivo imaging system (e.g., IVIS Spectrum).[12]
- Acquire images with an exposure time of 1 second to 5 minutes, depending on the signal intensity.
- Quantify the total photon flux (photons/second) from a defined region of interest (ROI) for each mouse.[13]

Protocol 2: Assessment of Cellular Proliferation using ¹⁸F-FLT PET Imaging

This protocol details the use of 3'-deoxy-3'-[18F]fluorothymidine (18F-FLT) Positron Emission Tomography (PET) to measure the anti-proliferative effects of **K783-0308**.[14][15][16]

1. Animal Model and Treatment:

• Establish the AML mouse model and initiate treatment with **K783-0308** as described in Protocol 1.

2. PET Imaging:

- Perform a baseline ¹⁸F-FLT PET/CT scan before the start of treatment and a second scan after a defined treatment period (e.g., 3-5 days).
- Fast the mice for 4-6 hours prior to imaging.
- Anesthetize the mice with isoflurane.







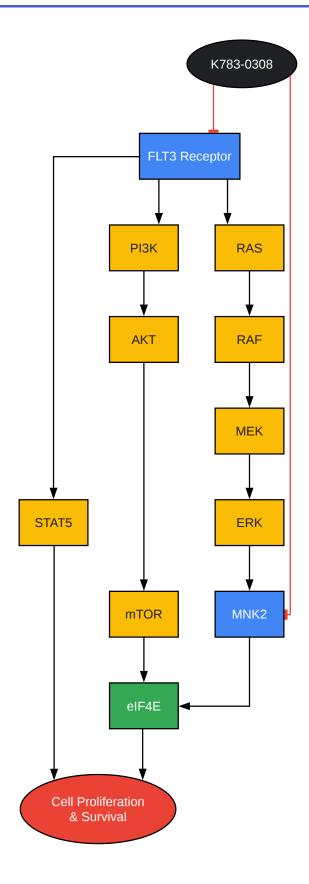
- Inject approximately 200 μCi of ¹⁸F-FLT via the tail vein.
- Allow for a 60-minute uptake period.[17]
- Acquire a static PET scan for 10-15 minutes, followed by a CT scan for anatomical coregistration.

3. Image Analysis:

- Reconstruct the PET and CT images.
- Draw regions of interest (ROIs) on areas of high leukemic infiltration, such as the bone marrow and spleen, using the CT images for guidance.
- Calculate the mean and maximum standardized uptake values (SUV) for each ROI.
- Compare the change in SUV from baseline to post-treatment between the vehicle and K783-0308 treated groups.

Visualizations

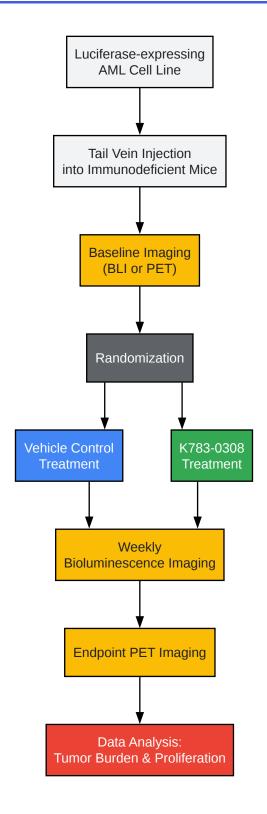




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Caption: FLT3 and MNK2 signaling pathways in AML.





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Caption: In vivo efficacy assessment workflow.



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